molecular formula C15H9Cl2IN2O2S B4562290 2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide

2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide

Cat. No.: B4562290
M. Wt: 479.1 g/mol
InChI Key: ODGCSJVXDPLXPE-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide is a useful research compound. Its molecular formula is C15H9Cl2IN2O2S and its molecular weight is 479.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.88065 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of compounds, including those related to the chemical structure of interest, have been designed, synthesized, and evaluated for their potential as anticonvulsant agents. These compounds have shown considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This research emphasizes the importance of the benzothiazole moiety and related structures in the development of new pharmacological agents with potential applications in treating convulsive disorders (Faizi et al., 2017).

Catalytic Preparation of Benzothiazine Derivatives

Iodobenzene-catalyzed cyclization has been used to convert certain precursors into 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This method highlights the reactivity of related benzothiazole derivatives under specific conditions, leading to compounds with potential interest in various chemical synthesis applications (Moroda & Togo, 2008).

Antimicrobial Activity of Pyridine Derivatives

Research involving the synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles and their evaluation for antimicrobial activity demonstrates the potential use of benzothiazole derivatives in developing new antimicrobial agents. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, pointing to the chemical structure's relevance in medicinal chemistry and drug development efforts (Patel et al., 2011).

Crystal Structure and Optical Properties

A study on the heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide explores its synthesis, crystal growth, and properties. The research provides insights into the compound's crystal structure, optical, thermal, and biological activities, including its potential application in non-linear optics (NLO). This investigation underscores the significance of benzothiazole derivatives in materials science, particularly for applications requiring specific optical and thermal properties (Prabukanthan et al., 2020).

Properties

IUPAC Name

2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2IN2O2S/c1-22-12-6-13-11(5-10(12)17)19-15(23-13)20-14(21)8-4-7(18)2-3-9(8)16/h2-6H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGCSJVXDPLXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 2
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2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 3
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2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 4
2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-5-iodobenzamide

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